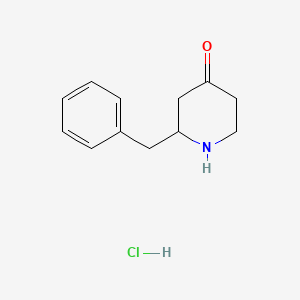

2-Benzylpiperidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

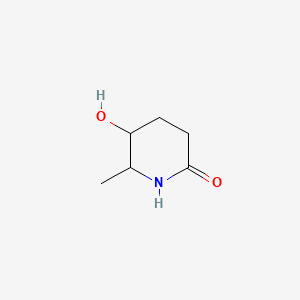

“2-Benzylpiperidin-4-one hydrochloride” is a chemical compound . It is a derivative of 4-Piperidone, an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols in excellent yields . The mono-substituted derivatives showed butyrylcholinesterase selective, while unsubstitited and di-substituted derivatives showed acetylcholinesterase selective inhibitions .

Molecular Structure Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . The average mass is 175.270 Da and the mono-isotopic mass is 175.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Aplicaciones Científicas De Investigación

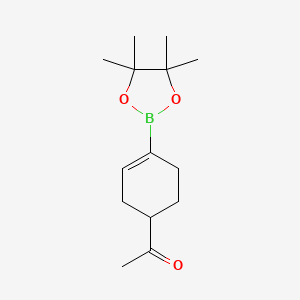

Catalytic Transformations and Synthesis

The novel catalytic method using Pd–C for hydrodechlorination–hydrogenation provides a chemoselective transformation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides. This technique simplifies multi-step transformations into a one-pot process, yielding crystalline piperidine hydrochlorides quantitatively, demonstrating its significance in synthetic organic chemistry and pharmaceutical synthesis (Cheng et al., 2014).

Neurotransmitter Reuptake Inhibition

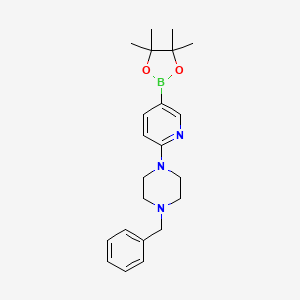

Research into arylpiperazine-benzylpiperidines has revealed their potential as dual serotonin and norepinephrine reuptake inhibitors. These compounds, particularly with a three-carbon linker, show greater inhibition than venlafaxine hydrochloride, suggesting their utility in treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).

Cholinesterase Inhibition

N-benzylpiperidine-4-one derivatives have been evaluated for cholinesterase inhibition, showing selective activity towards butyrylcholinesterase and acetylcholinesterase. These findings indicate their potential in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Sukumarapillai et al., 2016).

Anti-inflammatory Activity

4-Benzylpiperidine has demonstrated in vitro anti-inflammatory activity through mechanisms such as inhibition of albumin denaturation and proteinase inhibitory activity. These findings open avenues for further research into anti-inflammatory agents, providing a foundation for the development of new therapies (Jayashree et al., 2016).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives, including “2-Benzylpiperidin-4-one hydrochloride”, are being utilized in different therapeutic applications. They are being used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-benzylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIOXWNEXOZJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697182 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpiperidin-4-one hydrochloride | |

CAS RN |

1245644-12-5 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)